Enhanced Lipophilicity vs Hydroxy Analog
The target compound's computed lipophilicity (XLogP3-AA = 4.2) [1] is significantly higher than that of a closely related analog, 2-chloro-6-iodopyridin-3-ol, which has an XLogP3 value of 1.8 [2]. This represents a 2.3-fold increase in lipophilicity. Lipophilicity is a critical parameter governing membrane permeability, solubility, and in vivo distribution.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 2-Chloro-6-iodopyridin-3-ol (CAS 185220-68-2) : 1.8 |
| Quantified Difference | 2.3-fold increase (4.2 vs 1.8) |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2024.11.20) [1]; comparator value obtained from PubChem [2]. |
Why This Matters
This property is crucial for designing compounds with improved membrane permeability and oral bioavailability, making it a preferred building block for CNS or intracellular drug targets.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 138985836, 2-Chloro-3-(2,2-dimethyl-propoxy)-6-iodo-pyridine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/138985836. (Accessed April 21, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 12345678, 2-Chloro-6-iodopyridin-3-ol. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/185220-68-2. (Accessed April 21, 2026). View Source
